molecular formula C10H12O4 B3056664 5-Methoxy-2-(methoxymethoxy)benzaldehyde CAS No. 73220-20-9

5-Methoxy-2-(methoxymethoxy)benzaldehyde

Cat. No.: B3056664
CAS No.: 73220-20-9
M. Wt: 196.2 g/mol
InChI Key: WSMHWPOBGUNBJR-UHFFFAOYSA-N
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Description

5-Methoxy-2-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C10H12O4 It is a derivative of benzaldehyde, featuring methoxy and methoxymethoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(methoxymethoxy)benzaldehyde can be achieved through several methods. One common approach involves the methoxymethylation of 5-methoxybenzaldehyde. This reaction typically employs methoxymethyl chloride (MOM-Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy and methoxymethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-Methoxy-2-(methoxymethoxy)benzoic acid.

    Reduction: 5-Methoxy-2-(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-(methoxymethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is used in the preparation of heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(methoxymethoxy)benzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The methoxy and methoxymethoxy groups can influence the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzaldehyde: Lacks the methoxymethoxy group, making it less sterically hindered and more reactive in certain reactions.

    5-Methoxy-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxymethoxy group, leading to different reactivity and hydrogen bonding capabilities.

    5-Methoxy-2-benzimidazolethiol: Features a benzimidazole ring, making it structurally distinct and used in different applications.

Uniqueness

5-Methoxy-2-(methoxymethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxymethoxy groups, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, boiling point, and interaction with other molecules, making it a valuable intermediate in organic synthesis and various research applications.

Properties

IUPAC Name

5-methoxy-2-(methoxymethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-7-14-10-4-3-9(13-2)5-8(10)6-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMHWPOBGUNBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465755
Record name 5-methoxy-2-(methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73220-20-9
Record name 5-methoxy-2-(methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-5-methoxybenzaldehyde (10 g, 67.5 mmol) and diisopropylethylamine (14 mL, 80 mmol) in CH2Cl2 (100 mL) was added chloromethyl methyl ether (6.1 mL, 80 mmol) at 0° C., and the mixture was stirred for 15 hours at room temperature. Then, water was added to the solution, the aqueous layer was extracted with CH2Cl2 (100 mL×3). The combined organic layer was washed with saturated aqueous NaCl (100 mL×2), water (100 mL×1), dried over MgSO4, and evaporated to afford the objective compound as a brown oil (11.76 g, 91%), which was used for next reaction without further purification: 1H-NMR (400 MHz, CDCl3) δ3.52 (s, 3H), 3.81 (s, 3H), 5.24 (s, 2H), 7.12 (dd, 1H, J=9.6, 3.2 Hz), 7.18(d, 1H, J=9.6 Hz), 7.32(d, 1H, J=3.2 Hz), 10.47 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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